Cas no 1276539-63-9 (2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole)

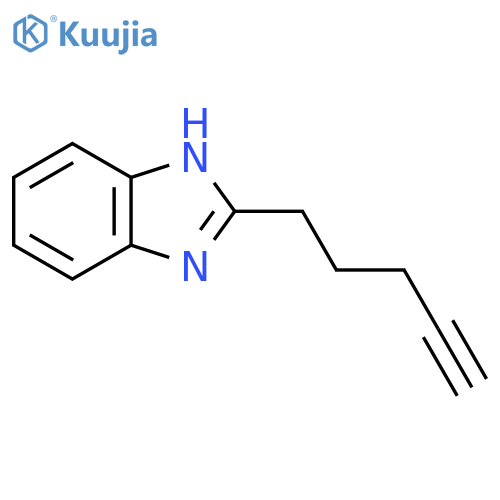

1276539-63-9 structure

商品名:2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole

- EN300-1865678

- 1276539-63-9

-

- インチ: 1S/C12H12N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h1,5-8H,3-4,9H2,(H,13,14)

- InChIKey: JHYWCSRHFVVNAG-UHFFFAOYSA-N

- ほほえんだ: N1C2C=CC=CC=2N=C1CCCC#C

計算された属性

- せいみつぶんしりょう: 184.100048391g/mol

- どういたいしつりょう: 184.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865678-5.0g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 5g |

$3273.0 | 2023-06-03 | ||

| Enamine | EN300-1865678-0.1g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1865678-0.05g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1865678-0.5g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1865678-10.0g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 10g |

$4852.0 | 2023-06-03 | ||

| Enamine | EN300-1865678-2.5g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1865678-0.25g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1865678-1.0g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 1g |

$1129.0 | 2023-06-03 | ||

| Enamine | EN300-1865678-5g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1865678-10g |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole |

1276539-63-9 | 10g |

$4852.0 | 2023-09-18 |

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

1276539-63-9 (2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量